molecular formula C4H7NaO4S B13160194 Sodium 2-ethoxy-2-oxoethane-1-sulfinate

Sodium 2-ethoxy-2-oxoethane-1-sulfinate

Cat. No.: B13160194
M. Wt: 174.15 g/mol
InChI Key: QDOYGMDJHMKADJ-UHFFFAOYSA-M
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Description

Sodium 2-ethoxy-2-oxoethane-1-sulfinate (CAS 1858709-18-8) is a high-value sodium sulfinate salt that serves as a powerful and versatile building block in modern organic synthesis, particularly for the construction of various organosulfur compounds . Its molecular formula is C 4 H 7 NaO 4 S and it has a molecular weight of 174.15 g/mol . As part of the sodium sulfinate (RSO 2 Na) family, this reagent is bench-stable, easy to handle, and acts as a precursor for sulfonyl (RSO 2 –) radicals and anions . This dual reactivity makes it an essential tool for forming key S–S, N–S, and C–S bonds through sulfonylative, sulfinylative, or sulfenylative pathways . Researchers primarily value this compound for its role as a sulfonylating agent to synthesize valuable structures like vinyl sulfones, allylic sulfones, and β-keto sulfones . For instance, it can undergo oxysulfonylation reactions with alkynes to form β-keto sulfones, which are prominent motifs in medicinal chemistry for their anti-schistosomal, anti-analgesic, and antibacterial effects . The reagent is also pivotal in advanced methodologies such as sulfonyl radical-triggered ring-closing reactions, multicomponent cascades, and site-selective C–H functionalization . Its applications extend to cutting-edge synthetic areas including photoredox catalysis and electrochemical synthesis, enabling efficient and sustainable reaction development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NaO4S

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;2-ethoxy-2-oxoethanesulfinate

InChI

InChI=1S/C4H8O4S.Na/c1-2-8-4(5)3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

QDOYGMDJHMKADJ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CS(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Ethoxy 2 Oxoethane 1 Sulfinate and Analogous Sulfinate Salts

Conventional Synthetic Routes to Sodium Sulfinates

Traditional methods for synthesizing sodium sulfinates often rely on the reduction of sulfur compounds in higher oxidation states or the oxidation of those in lower oxidation states.

The reduction of sulfonyl chlorides is one of the most widely used and common methods for preparing sulfinic acids and their salts. google.comnih.govgoogle.com This two-step industrial process is valued for its use of readily available starting materials. researchgate.netconcordia.ca A variety of reducing agents can be employed for this transformation, each with its own specific conditions and advantages.

Common reducing agents include zinc dust, sodium sulfite (B76179), sodium hydrogensulfite, and sodium sulfide (B99878). google.comnih.gov The use of sodium sulfite (Na₂SO₃) with sodium bicarbonate in water is a frequently cited method for producing sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate in high yields. nih.gov An improved process involves reducing a sulfonyl chloride with a sulfite or hydrogensulfite in the presence of a hydrogenphosphate, which can be performed in a mixture of water and an organic solvent. google.comgoogle.com

Table 1: Common Reducing Agents for the Synthesis of Sulfinates from Sulfonyl Chlorides

Reducing Agent Precursor Typical Conditions Reference
Zinc (Zn) Sulfonyl Chloride Water/Sodium Carbonate nih.gov
Sodium Sulfite (Na₂SO₃) Sulfonyl Chloride Water, Sodium Bicarbonate, 70-80 °C nih.gov
Sodium Hydrosulfite Sulfonyl Chloride In the presence of disodium (B8443419) hydrogenphosphate google.com

Another conventional route to sulfinate salts is through the oxidation of thiolates, the conjugate bases of thiols. This method elevates the oxidation state of the sulfur atom from -1 in the thiolate to +3 in the sulfinate. The reaction of thiols with hydrogen peroxide is a central process that initially yields sulfenic acids, which can be subsequently oxidized to sulfinic and sulfonic acids. nih.gov A specific method for preparing lithium arenesulfinates involves the oxidation of the corresponding aromatic lithium thiolates with an oxaziridine-mediated reaction. nih.gov This provides an attractive entry point for synthesizing various sulfone compounds. nih.gov

Advanced and Sustainable Approaches for Sulfinate Salt Production

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for producing sulfinate salts, often utilizing catalysis and novel energy sources. nih.govrsc.org

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of alkyl sulfinates directly from abundant starting materials like alcohols and alkyl bromides. princeton.edu These methods are notable for their mild, room-temperature conditions. nih.govacs.org

A key challenge in the photocatalytic synthesis of sulfinates is their facile oxidation to sulfonyl radicals. princeton.edu However, strategies have been developed that utilize easily oxidized radical precursors, enabling the efficient synthesis of the desired oxidatively labile sulfinate products. princeton.edu Dual catalysis systems, often combining a photocatalyst with a transition metal like nickel, have proven effective for various transformations involving sulfinate salts. nih.govacs.orgrsc.org Eosin Y, an organic dye, has also been used as a metal-free photocatalyst for the synthesis of vinyl sulfones from aryl sulfinates, showcasing the versatility of these light-mediated methods. bohrium.com

Table 2: Examples of Photoredox Catalysis in Sulfinate Chemistry

Reaction Type Catalysts Key Features Reference
Deoxysulfination of Alcohols {Ir[dF(CF₃)ppy]₂(dtbbpy)}PF₆ Direct conversion of alcohols to alkyl sulfinates princeton.edu
Csp²–SO₂R Coupling Nickel/Photoredox Dual Catalysis Cross-coupling of aryl halides and sulfinate salts nih.gov
Cross-Coupling Nickel/Organoboron Photocatalyst Sustainable alternative to iridium or ruthenium complexes mdpi.com

Organic electrosynthesis represents a green and attractive alternative to conventional redox reactions because it uses electric current instead of chemical redox agents. benthamdirect.comrsc.org This technique has been applied to transformations involving sulfinate salts, which are versatile precursors in organic chemistry. rsc.orgresearchgate.net Electrochemical methods allow for the generation of sulfonyl radicals from sodium sulfinates, which can then be used to synthesize a diverse array of sulfur-containing compounds. benthamdirect.comresearchgate.net

Recent developments have focused on the direct electrochemical synthesis of sulfones from sodium sulfinates and olefins. acs.orgacs.orgorganic-chemistry.org These methods often operate at room temperature in an undivided cell with simple graphite (B72142) electrodes, avoiding the need for harmful oxidants or transition metals. acs.orgorganic-chemistry.org For instance, an efficient protocol for the electrochemical oxidative amination of sodium sulfinates to produce sulfonamides has been developed using ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and a supporting electrolyte. acs.org

A well-established method for preparing sulfinic acids and their salts involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with sulfur dioxide (SO₂). google.comgoogle.comstackexchange.com This approach is highly effective for both aromatic and aliphatic sulfinic acids. stackexchange.com

Due to the challenges of handling gaseous SO₂, solid sulfur dioxide surrogates have been developed. organic-chemistry.orgacs.org One of the most common surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO. organic-chemistry.orgacs.orgresearchgate.netnih.gov The addition of an organometallic reagent to DABSO generates a metal sulfinate in situ. organic-chemistry.orgacs.orgnih.gov This intermediate can then be used directly in subsequent reactions, providing a streamlined, one-pot synthesis for various sulfur-containing compounds like sulfinamides and sulfonamides. acs.orgresearchgate.netnih.govnih.gov This method is compatible with a wide range of organometallic reagents, including aryl, alkyl, and heteroaryl systems. organic-chemistry.orgacs.org

Table 3: Synthesis of Sulfinates using Organometallic Reagents and SO₂

Organometallic Reagent Sulfur Dioxide Source Product Type Reference
Grignard Reagent (RMgX) Sulfur Dioxide (SO₂) Sulfinic Acid/Salt google.comstackexchange.com
Organolithium Reagent (RLi) DABSO Lithium Sulfinate acs.org
Aryl Magnesium Bromide DABSO Magnesium Arylsulfinate researchgate.net

Utilization of Specialized Reagents (e.g., DABSO-based Synthesis)

The synthesis of sodium 2-ethoxy-2-oxoethane-1-sulfinate and analogous sulfinate salts can be efficiently achieved using specialized reagents that serve as safe and convenient surrogates for gaseous sulfur dioxide (SO₂). Among these, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a prominent reagent. rsc.org DABSO is a bench-stable, colorless solid, which simplifies the handling of SO₂ and mitigates the hazards associated with the toxic gas. organic-chemistry.org This methodology typically involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with DABSO to form a metal sulfinate intermediate. organic-chemistry.orgacs.org

A general and convenient method for the synthesis of sodium arylsulfinates involves the in situ generation of aryl magnesium or aryl lithium reagents from the corresponding aryl bromides. These organometallic intermediates are then trapped with DABSO. rsc.org A subsequent quench with aqueous sodium carbonate (Na₂CO₃) yields the desired sodium arylsulfinate salt. rsc.org This process has been shown to be effective for a range of aryl and heteroaryl bromides, providing the corresponding sodium sulfinates in good to high yields. rsc.org The purification is typically performed via liquid-liquid and solid-liquid extractions to isolate the target salts. rsc.org

The reaction of a Grignard reagent with DABSO generates a magnesium sulfinate, which can then be converted to the sodium salt. organic-chemistry.orgacs.org This approach is applicable to the synthesis of this compound, where 2-ethoxyethylmagnesium bromide is reacted with DABSO, followed by a Na₂CO₃ quench, to yield the target sulfinate in yields ranging from 68–92%. vulcanchem.com

The versatility of DABSO extends to its use in one-pot syntheses. For instance, the metal sulfinates formed from the reaction of organometallic reagents with DABSO can be further reacted in situ. acs.org Treatment of the sulfinate intermediate with thionyl chloride generates a sulfinyl chloride, which can then be trapped with various nitrogen nucleophiles to produce sulfinamides in a streamlined, one-pot process. acs.orgorganic-chemistry.org

Table 1: Synthesis of Sodium Arylsulfinates using Aryl Bromides and DABSO

EntryAryl BromideOrganometallic ReagentYield (%)
1BromobenzenePhenylmagnesium bromide92
24-Bromotoluenep-Tolylmagnesium bromide85
34-Bromoanisole4-Methoxyphenylmagnesium bromide88
44-Bromobenzonitrile4-Cyanophenylmagnesium bromide75
52-Bromopyridine2-Pyridylmagnesium bromide68
63-Bromothiophene3-Thienyllithium78

This table summarizes the yields of various sodium arylsulfinates synthesized via the reaction of the corresponding aryl organometallic reagent with DABSO, followed by an aqueous Na₂CO₃ quench, based on findings reported in the literature. rsc.org

Enantioselective Synthesis of Chiral Sulfinate Salts and Stereochemical Control

The synthesis of enantiomerically pure or enriched chiral sulfinate salts is of significant interest due to their role as versatile intermediates in asymmetric synthesis, particularly for the preparation of chiral sulfoxides. nih.govacs.org Stereochemical control at the sulfur atom is crucial, and several methodologies have been developed to achieve high levels of enantioselectivity. nih.gov

One established strategy involves the use of chiral auxiliaries. nih.gov Chiral alcohols, such as (-)-menthol and diacetone-d-glucose, are reacted with racemic sulfinyl chlorides to form diastereomeric sulfinate esters. nih.gov These diastereomers can then be separated by chromatography or crystallization. Subsequent nucleophilic substitution at the sulfur center with an organometallic reagent proceeds with inversion of configuration, allowing for the synthesis of enantiomerically pure sulfoxides, a process known as the Andersen sulfoxide (B87167) synthesis. nih.govcore.ac.uk The efficiency of the diastereoselective synthesis depends on the chiral alcohol used as an auxiliary. nih.gov

Another effective two-step method for producing optically pure sulfinate salts starts from chiral 2-mercaptopyrimidines. rsc.org Oxidation of these chiral starting materials with m-chloroperoxybenzoic acid (m-CPBA) provides the corresponding pyrimidinyl sulfones in high yields. rsc.orgresearchgate.net These sulfones then undergo smooth cleavage with sodium methoxide (B1231860) in methanol (B129727) to deliver the desired enantiomerically pure sulfinate salts, also in high yields. rsc.orgresearchgate.net

More recently, catalytic asymmetric methods have been developed. One such approach is the asymmetric condensation of pro-chiral sulfinates with alcohols using a chiral pentanidium organocatalyst. wixsite.com This method allows for the direct and straightforward synthesis of a wide range of enantioenriched sulfinate esters from achiral starting materials and bioactive alcohols. wixsite.com Kinetic resolution strategies have also been employed, where racemic sulfinamides are reacted with alcohols to afford sulfinate esters and enantioenriched sulfinamides with high enantioselectivity. researchgate.net These products serve as versatile chiral sulfinyl synthons for further transformations. researchgate.net

The stereochemical outcome of these reactions is dictated by the chosen chiral source, whether it be a stoichiometric auxiliary, a chiral catalyst, or a resolving agent. nih.govwixsite.comresearchgate.net The predictable stereochemistry, particularly the inversion of configuration in Andersen-type syntheses, is fundamental to the controlled synthesis of a vast array of chiral sulfur compounds. nih.govcore.ac.uk

Table 2: Diastereoselective Oxidation of Menthyl Benzenesulfenates

EntryOxidantDiastereomeric Excess (% de)
1m-CPBA46
2N-Bromosuccinimide (NBS)76
3(1S)-(+)-(10-camphorsulfonyl)oxaziridine64
4(1R)-(-)-(10-camphorsulfonyl)oxaziridine9 (reversed stereopreference)

This table presents the diastereomeric excess achieved in the oxidation of menthyl benzenesulfenates to the corresponding sulfinates using various oxidizing agents, demonstrating the influence of the reagent on stereochemical control. nih.gov

Chemical Transformations and Mechanistic Investigations Involving Sodium 2 Ethoxy 2 Oxoethane 1 Sulfinate and General Sodium Sulfinates

Role as Versatile Reagents (Sulfonylating, Sulfenylating, and Sulfinylating Agents)

Sodium sulfinates are powerful building blocks in organic chemistry due to their ability to act as multifaceted reagents. nih.govrsc.org Under appropriate conditions, they can serve as sources of sulfonyl (RSO₂–), sulfenyl (RS–), or sulfinyl (RSO–) moieties. nih.govrsc.org This reactivity allows for their participation in a wide array of chemical transformations, including nucleophilic, electrophilic, and radical reactions. nih.gov The specific role of the sodium sulfinate is dictated by the reaction partners and conditions employed. rsc.orgresearchgate.net For instance, they are frequently used as sulfonylating agents in the presence of an oxidant. researchgate.net

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are key players in these reactions. nih.gov They are instrumental in the synthesis of important classes of compounds such as sulfones and sulfides. nih.govrsc.org

Sulfones are a significant class of organosulfur compounds, and sodium sulfinates provide a direct route to their synthesis. nih.gov

Vinyl Sulfones: These compounds can be synthesized through the reaction of sodium arenesulfinates with alkenes. organic-chemistry.org One method involves using potassium iodide and sodium periodate (B1199274) in the presence of a catalytic amount of acetic acid at room temperature, which results in high yields of vinyl sulfones. organic-chemistry.org Another approach is the metal-free coupling of β-nitrostyrenes with sodium sulfinates under microwave irradiation, which proceeds via a denitrative radical cross-coupling mechanism. tandfonline.com Electrochemical methods have also been developed for the synthesis of vinyl sulfones from sodium sulfinates and olefins. acs.orgacs.org

Allylic Sulfones: The synthesis of allylic sulfones can be achieved through various methods involving sodium sulfinates. An electrochemical approach using sodium sulfinates and olefins in an undivided cell with graphite (B72142) carbon electrodes can produce allyl sulfones. acs.org Palladium-catalyzed reactions of allylic amines with sodium sulfinates also yield allylic sulfones with high selectivity. organic-chemistry.org

β-Keto Sulfones: These compounds are accessible through the oxidative sulfonylation of ketones with sodium sulfinates, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. researchgate.net Another efficient method is the BF₃·OEt₂-promoted reaction of alkynes with sodium sulfinates. mdpi.com Sonication-assisted, metal-free synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates in water has also been reported. lppcollegerisod.ac.in

Interactive Table: Synthesis of Sulfones from Sodium Sulfinates
Sulfone TypeReactantsKey Reagents/ConditionsYield (%)Reference(s)
(E)-Vinyl Sulfoneβ-Nitrostyrenes, Sodium SulfinatesMicrowave, AcOHModerate to Good tandfonline.com
Vinyl SulfoneAlkenes, Sodium ArenesulfinatesKI, NaIO₄, Acetic Acid87-95 organic-chemistry.org
Allyl SulfoneOlefins, Sodium SulfinatesDirect Current, Graphite ElectrodesHigh acs.orgacs.org
β-Keto SulfoneKetones, Sodium SulfinatesDMSO, HBrGood to Excellent researchgate.net
β-Keto SulfoneAlkynes, Sodium SulfinatesBF₃·OEt₂Good mdpi.com
β-Keto SulfoneStyrenes, NBS, Sodium SulfinatesSonication, WaterUp to 93 lppcollegerisod.ac.in

Sodium sulfinates can also be utilized in the synthesis of sulfides. nih.gov Aryl sulfonyl chlorides and sodium aryl sulfinates can act as sulfenylation agents for the construction of aryl thioethers through the cleavage of their sulfur-oxygen or sulfur-chloride bonds. tandfonline.com

Recent advancements have enabled the site-selective C-H sulfonylation of arenes using sodium sulfinates. rsc.org A palladium-catalyzed method utilizing aryl thianthrenium salts allows for the efficient cross-coupling of arenes with sodium sulfinates to produce diarylsulfones. nih.gov Furthermore, a two-step C–H sulfination sequence via aryl sulfonium (B1226848) salts, using sodium hydroxymethylsulfinate (Rongalite) as a source of SO₂²⁻, provides access to aryl sulfonamides. nih.govresearchgate.net

Nitrogen-Sulfur (N-S) Bond Forming Reactions: Synthesis of Sulfonamides

The formation of nitrogen-sulfur bonds to produce sulfonamides is another important application of sodium sulfinates. nih.govrsc.org These reactions are crucial for the synthesis of compounds with significant biological activity. While the direct synthesis of sulfonamides from sodium sulfinates and amines is a key transformation, detailed mechanistic studies continue to be an area of active research.

Sulfur-Sulfur (S-S) Bond Forming Reactions: Synthesis of Thiosulfonates and Disulfides

Sodium sulfinates are valuable reagents for the creation of sulfur-sulfur bonds, leading to the synthesis of thiosulfonates and disulfides. nih.gov

Thiosulfonates: Symmetrical and unsymmetrical thiosulfonates can be synthesized through the coupling of thiols and sodium sulfinates under aerobic conditions, often catalyzed by copper or iron salts. nih.govorganic-chemistry.org For instance, a CuI-Phen·H₂O catalyzed reaction of thiols with sulfinates yields thiosulfonates in good yields. nih.gov Similarly, FeCl₃ catalyzes the coupling of thiols with sulfinates to provide a variety of thiosulfonates. nih.gov A reductive coupling of sodium sulfinates in the presence of acetyl chloride and a Hantzsch ester also produces thiosulfonates under mild conditions. thieme-connect.com

Disulfides: Disulfides can be synthesized from sodium sulfinates using a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ reduction system, which eliminates the need for thiols. beilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest that thiosulfonates are key intermediates in this process. beilstein-journals.orgresearchgate.net A controllable synthesis of disulfides and thiosulfonates from sodium sulfinates can be achieved using hydroiodic acid, where the choice of solvent (ethanol or water) dictates the product. researchgate.net

Interactive Table: Synthesis of Thiosulfonates and Disulfides from Sodium Sulfinates
ProductReactantsKey Reagents/ConditionsYield (%)Reference(s)
ThiosulfonatesThiols, Sodium SulfinatesCuI–Phen·H₂O, Aerobic40-96 nih.gov
ThiosulfonatesThiols, Sodium SulfinatesFeCl₃, Aerobic83-96 nih.gov
ThiosulfonatesDisulfides, Sodium SulfinatesCopper Catalyst, AirGood nih.gov
DisulfidesSodium SulfinatesTBAI, H₂SO₄Moderate to Excellent beilstein-journals.orgbeilstein-journals.org
Thiosulfonates/DisulfidesSodium SulfinatesHydroiodic Acid, Ethanol/H₂OGood to Excellent researchgate.netrsc.org

Radical Pathways and Sulfonyl Radical-Triggered Reactions

Sodium sulfinates, including Sodium 2-ethoxy-2-oxoethane-1-sulfinate, are versatile precursors for the generation of sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net These reactive intermediates are central to a variety of synthetic transformations, enabling the formation of carbon-sulfur and heteroatom-sulfur bonds. researchgate.netbenthamdirect.com The generation of sulfonyl radicals from sodium sulfinates can be initiated through several methods, including chemical oxidation, photocatalysis, and electrochemical processes. benthamdirect.comrsc.orgnih.gov

Under oxidative conditions, a single-electron transfer (SET) from the sulfinate anion to an oxidant produces the corresponding sulfonyl radical. nih.gov This process has been widely exploited in organic synthesis. For instance, visible-light photoredox catalysis provides a mild and efficient way to generate sulfonyl radicals from sodium sulfinates. nih.gov Similarly, organic electrosynthesis has emerged as an attractive alternative, using electric current instead of chemical oxidants to achieve the same transformation. benthamdirect.comdntb.gov.ua

Once generated, these sulfonyl radicals readily participate in a range of reactions. A key application is their addition to unsaturated systems like alkenes and alkynes. researchgate.net This initiation step is often followed by cyclization or trapping with other molecules, leading to the construction of complex molecular architectures. rsc.org These radical-triggered, ring-closing reactions are powerful tools for synthesizing various sulfur-containing heterocyclic compounds. rsc.orgrsc.org

Recent advancements have highlighted the use of sodium sulfinates in electrochemical sulfonylation reactions to form sulfones, sulfonamides, and thiosulfonates. researchgate.net These methods avoid the need for external chemical oxidants, representing a more environmentally benign approach. researchgate.net The versatility of sulfonyl radicals generated from sodium sulfinates allows for their participation in reactions with a wide array of substrates, including arenes, enamides, and isocyanides. researchgate.net

Radical Generation Method Typical Reagents/Conditions Substrate Examples Product Class
Chemical Oxidation Mn(OAc)₃, TBPBAlkenes, Alkynesβ-Azidosulfones, Vinyl sulfones
Photocatalysis Visible light, Photocatalyst (e.g., Ru(bpy)₃²⁺)Alkenes, Aryl halidesβ-Sulfonylated compounds
Electrochemistry Anodic oxidation, Constant currentThiols, Enamides, AnilidesThiosulfonates, β-Amidovinyl sulfones

Multicomponent Reaction Strategies Incorporating Sodium Sulfinates

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy in organic synthesis. rsc.orgrsc.org Sodium sulfinates have been successfully integrated into such reaction cascades, often leveraging their ability to generate sulfonyl radicals. rsc.org

A notable example is the three-component sulfonative pyridylation of alkenes. nih.gov In this photocatalyst-free reaction, an N-amidopyridinium salt, a sulfinate, and an alkene react upon exposure to visible light. nih.gov The process is initiated by the formation of an electron donor-acceptor (EDA) complex between the pyridinium (B92312) salt and the sulfinate, which then generates a sulfonyl radical to trigger the cascade, ultimately incorporating both the sulfonyl and pyridyl groups into the alkene. nih.gov

While direct incorporation of the sulfinate anion itself as a component in classic MCRs like the Ugi or Passerini reactions is less common, related sulfur-containing compounds participate. The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org Modifications and variations of this reaction have expanded its scope significantly. nih.gov For instance, tandem reactions have been developed where an N-sulfonylation reaction precedes the Ugi reaction, generating a key carboxylic acid component in situ. rsc.orgresearchgate.net

The Passerini reaction, another cornerstone of MCR chemistry, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org The principles of MCRs, focused on atom economy and synthetic efficiency, align well with the development of novel transformations involving versatile building blocks like sodium sulfinates. rsc.orgrsc.org The development of sulfonyl radical-triggered multicomponent reactions continues to be an active area of research, providing access to diverse and complex sulfonated molecules. rsc.org

MCR Type Components Role of Sulfinate Resulting Scaffold
Sulfonative Pyridylation N-Amidopyridinium salt, Alkene, Sodium SulfinateSulfonyl radical precursorβ-Pyridyl alkyl sulfones
Radical Azido-sulfonylation Alkene, TMSN₃, Sodium SulfinateSulfonyl radical precursorβ-Azidosulfones
Tandem N-sulfonylation/Ugi Sulfonyl chloride, Glycine, Amine, Aldehyde, IsocyanideNot a direct component; related sulfonamides are formed/usedPseudopeptide connected to a sulfonamide

Nucleophilic and Electrophilic Reactivity Modalities of Sulfinate Anions

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom or the oxygen atom. acs.org This dual reactivity allows sodium sulfinates to act as versatile reagents in a wide range of chemical transformations, behaving as either nucleophiles or, under specific conditions, precursors to electrophilic species. rsc.orgnih.gov

Nucleophilic Reactivity: The most common reactivity mode for sulfinate anions is as a sulfur-centered nucleophile. nih.gov The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles. This S-nucleophilicity is the basis for the synthesis of sulfones through reaction with alkyl halides or other electrophilic carbon sources. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, frequently employ sodium sulfinates as nucleophilic partners for aryl halides to form aryl sulfones. nih.gov The nucleophilic character of the sulfinate sulfur is fundamental to its role in forming C-S bonds. rsc.org

Electrophilic Reactivity: While the sulfinate anion itself is nucleophilic, it can be converted into electrophilic reagents. rsc.org For example, in the presence of an acid or an activating agent like acetyl chloride, sodium sulfinates can generate intermediate species that act as electrophiles. rsc.orgnih.gov This allows sulfinates to participate in reactions such as electrophilic amination or thiolation. rsc.org For instance, the reaction of sodium sulfinates with O-benzoyl hydroxylamines in the presence of a copper catalyst leads to the formation of sulfonamides, where the sulfinate effectively acts as an electrophilic sulfonating agent. rsc.org Similarly, treatment with certain reagents can lead to electrophilic thiolating species. rsc.org

The balance between S- and O-alkylation depends significantly on the reaction conditions and the nature of the electrophile. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles favor reaction at the sulfur atom. acs.org This versatile reactivity makes sodium sulfinates powerful building blocks in the synthesis of a diverse array of organosulfur compounds. rsc.orgnih.gov

Reactivity Mode Reaction Center Electrophile/Substrate Product Type
Nucleophilic SulfurAlkyl halides, Aryl halides (with Pd catalyst)Sulfones
Nucleophilic SulfurIminium ionsAminomethyl sulfones
Electrophilic (after activation) SulfurAmines, O-benzoyl hydroxylaminesSulfonamides
Electrophilic (after activation) SulfurThiolsThiosulfonates

Theoretical and Computational Chemistry Studies on Sulfinate Compounds

Electronic Structure Calculations of Sulfinate Species and Intermediates

Detailed electronic structure calculations for Sodium 2-ethoxy-2-oxoethane-1-sulfinate are not specifically reported in the literature. However, the principles of such calculations can be understood from studies on related organosulfur molecules like sulfonyl and sulfonyl groups. researchgate.net

Electronic structure calculations, typically using methods like DFT or Natural Bond Orbital (NBO) analysis, are fundamental to understanding the bonding and charge distribution within a molecule. researchgate.netuctm.edu For a sulfinate anion such as 2-ethoxy-2-oxoethane-1-sulfinate, these calculations would elucidate the nature of the sulfur-oxygen and sulfur-carbon bonds.

Key insights from these methods for sulfinates in general include:

Charge Distribution: Determining the partial atomic charges, which would likely show a high negative charge localized on the oxygen atoms of the sulfinate group, influencing its nucleophilicity.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These frontier orbitals are key to predicting reactivity.

Below is an illustrative table of calculated electronic properties for a generic sulfinate anion (R-SO₂⁻), as specific data for the target molecule is unavailable.

PropertyTypical Calculated Value (Illustrative)Significance
Partial Charge on S+0.8 to +1.2 eIndicates the electrophilic nature of the sulfur atom.
Partial Charge on O-0.7 to -0.9 eShows the high localization of negative charge, making the oxygen atoms primary sites for electrophilic attack.
HOMO Energy-4.0 to -5.5 eVA relatively high HOMO energy suggests moderate to good nucleophilic character.
LUMO Energy+1.5 to +3.0 eVA positive LUMO energy indicates a general resistance to accepting electrons, typical for an anion.
S-O Bond Order~1.5Suggests significant double-bond character due to resonance between the two oxygen atoms.

Reaction Mechanism Elucidation through First-Principles Simulations

First-principles (ab initio) simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. rsc.org While no specific simulations for reactions involving this compound have been published, the methodology is widely applied to sulfinate chemistry.

These simulations can clarify reaction pathways, such as:

Nucleophilic Attack: Modeling the reaction of the sulfinate, either through its sulfur or oxygen atoms, with an electrophile. Simulations can determine the activation energies for both pathways, explaining observed regioselectivity.

Radical Reactions: Sulfinates can act as precursors to sulfonyl radicals. acs.org Computational studies can model the homolytic cleavage of a bond to form these radicals and their subsequent reactions.

For example, in a hypothetical S-alkylation reaction, first-principles simulations could provide the energy profile, as illustrated in the table below.

Reaction CoordinateCalculated Relative Energy (kcal/mol) (Illustrative)Description
Reactants (Sulfinate + RX)0.0The starting energy of the separated reactants.
Transition State+15.2The energy barrier for the reaction, corresponding to the breaking of the R-X bond and formation of the S-R bond.
Products (R-SO₂R' + X⁻)-10.5The final energy of the products, indicating an exothermic reaction.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity in Sulfinate Chemistry

Predictive modeling uses computational data to forecast the outcomes of reactions. nih.govrsc.org This is particularly valuable in organic synthesis for predicting how a molecule like a sulfinate will behave under various conditions. nih.gov Although models specific to this compound are absent, general models for nucleophilic reactions can be applied.

Reactivity: Quantitative Structure-Activity Relationship (QSAR) models can correlate electronic properties (like HOMO energy or atomic charges) with reaction rates. chemrxiv.org For a series of sulfinates, a model might predict that electron-donating groups on the alkyl chain increase nucleophilicity and reaction speed.

Regioselectivity: Sulfinate anions are ambident nucleophiles, capable of reacting at either the sulfur or oxygen atom. Computational models can predict the preferred site of attack by calculating the activation energies for both pathways. The reaction is often kinetically controlled at the more nucleophilic oxygen atom but thermodynamically controlled at the sulfur atom.

Stereoselectivity: For reactions involving chiral sulfinates, computational modeling can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. This is crucial in asymmetric synthesis. researchgate.net

Computational Design and Rationalization of Novel Sulfinate Transformations

A significant application of computational chemistry is the design of new reactions and catalysts. researchgate.net By simulating hypothetical reactions, chemists can screen for feasibility before attempting them in the lab. For sulfinates, this could involve:

Designing New Electrophiles/Nucleophiles: Simulating the reaction of a sulfinate with a novel class of reactants to predict the outcome and identify promising synthetic routes.

Catalyst Design: Developing catalysts that can control the stereoselectivity of reactions involving sulfinates. DFT calculations can be used to model the interaction between the catalyst, the sulfinate, and the substrate to understand the origin of enantioselectivity and to design more effective catalysts. researchgate.net

Rationalizing Unexpected Outcomes: When a reaction yields an unexpected product, computational modeling can be used to explore alternative reaction pathways that might explain the result, providing deeper mechanistic insight.

For instance, computational screening could be used to identify catalysts for a novel transformation, with the results summarized as follows:

Catalyst Screened (Illustrative)Predicted Activation Energy (kcal/mol)Predicted Selectivity
Catalyst A (Achiral Lewis Acid)18.5N/A
Catalyst B (Chiral Lewis Acid)16.292:8 er
Catalyst C (Phase-Transfer)20.1N/A

This theoretical screening suggests that Catalyst B would be the most promising candidate for an efficient and stereoselective transformation.

Advanced Analytical Techniques for the Research Characterization of Sulfinate Compounds

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are foundational for determining the molecular structure of sulfinate compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like Sodium 2-ethoxy-2-oxoethane-1-sulfinate, ¹H and ¹³C NMR would reveal the precise arrangement and electronic environment of the hydrogen and carbon atoms. While specific spectral data for this compound is not widely published, data from analogous sulfinate and sulfonate compounds can illustrate the expected signals. For instance, ¹H NMR data for Sodium 2-bromoethanesulphonate shows distinct peaks corresponding to the protons on the ethyl chain. chemicalbook.com

Interactive Table 1: Representative ¹H NMR Data for Analogous Sulfur Compounds

Compound NameCAS NumberSolventChemical Shift (ppm) and Multiplicity
Sodium 2-bromoethanesulphonate4263-52-9D₂O3.45 (t), 3.70 (t)
Sodium methanesulfinate20277-69-4D₂O2.75 (s)

Note: This data is for illustrative purposes to show typical chemical shifts for related structures.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For quantitative analysis, particularly in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method. A validated HPLC-MS/MS method has been successfully used to quantify the related thiol-containing compound Sodium 2-mercaptoethane sulfonate (MESNA) in rat plasma, demonstrating the technique's applicability for pharmacokinetic studies of such molecules. nih.gov The method showed high sensitivity with a limit of detection of 20 nM and excellent linearity over a wide concentration range. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfinate group (S=O stretch), the ester carbonyl group (C=O stretch), and the C-O bonds. For example, a related compound containing an ethyl ester shows a strong C=O stretching frequency at 1714.1 cm⁻¹. orgsyn.org The sulfinate group typically exhibits strong S=O stretching bands in the region of 1050-1150 cm⁻¹.

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

Chromatography is essential for separating sulfinate compounds from reaction mixtures, assessing their purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common chromatographic technique for the analysis of non-volatile sulfinates. Reversed-phase HPLC (RP-HPLC) is often employed, where the compound is separated based on its hydrophobicity. Due to the ionic nature of sodium sulfinates, ion-pair chromatography, where a counter-ion is added to the mobile phase to form a neutral complex, can be effective for improving retention and peak shape on reversed-phase columns. researchgate.net For more polar sulfinates and related sulfonic acids, ion-exchange chromatography offers an alternative separation mechanism based on ionic interactions with the stationary phase. nih.gov A fast ion chromatographic method has been developed for the simultaneous determination of various sulfonic acids and alkylsulfates in water samples. nih.gov

Interactive Table 2: Example Chromatographic Conditions for Sulfonate/Sulfinate Analysis

TechniqueColumnMobile PhaseDetectionApplicationReference
HPLC-MS/MSC18 reversed-phaseAcetonitrile/Water with formic acidTandem Mass SpectrometryQuantitative analysis in plasma nih.gov
Ion-Pair HPLCC18 reversed-phaseAcetonitrile/Water with N-methylpyridinium iodideUV (Indirect Photometric)Analysis of sulfonate surfactants researchgate.net
Ion ChromatographyAnion-exchangeNaOH/CH₃OH/CH₃CN gradientSuppressed ConductivityDetermination of sulfonic acids in water nih.gov

Electrochemical Methods for Studying Redox Behavior and Reaction Pathways

Electrochemical methods are pivotal in investigating the redox properties of sulfinate salts. researchgate.net Sulfinates are versatile reagents that can act as nucleophiles or participate in radical reactions, often initiated by electrochemical oxidation. rsc.orgresearchgate.net Techniques like cyclic voltammetry can be used to determine the oxidation potential of sulfinates, providing insight into the feasibility of electron transfer reactions. researchgate.net The electrochemical oxidation of sulfinate salts generates sulfonyl radicals, which are valuable intermediates in organic synthesis for forming new carbon-sulfur, nitrogen-sulfur, or oxygen-sulfur bonds. researchgate.netrsc.org These electro-synthetic methods are considered environmentally friendly as they often avoid the need for chemical oxidants. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound is not publicly documented, the crystal structure of an analogous compound, sodium glycopyranosyl sulfinate, has been reported. researchgate.net Such studies on related molecules reveal a tetrahedral geometry around the sulfur atom in the sulfinate anion. researchgate.net Crystallographic analysis of various sodium-containing sulfur-oxygen compounds provides comparative data on the coordination of the sodium ion and the geometry of the sulfinate or sulfonate groups. rruff.infomanchester.ac.uk This information is crucial for understanding solid-state properties and for computational modeling studies.

Future Perspectives and Emerging Research Directions in Sulfinate Chemistry

Development of Highly Efficient, Green, and Sustainable Synthetic Methodologies

A major focus in modern chemistry is the development of environmentally benign synthetic processes. In sulfinate chemistry, this translates to moving away from harsh reagents and conditions traditionally used for their synthesis. acs.org Classical methods often involve the reduction of sulfonyl chlorides with reagents like zinc dust, which can generate significant waste. nih.gov

Future methodologies are increasingly centered on "green" principles. This includes the use of more sustainable catalysts and solvents. For example, iron(III) chloride (FeCl₃) has been utilized as an inexpensive and less toxic catalyst for coupling reactions involving sulfinates. nih.govrsc.org Another key area is the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which avoids the direct handling of toxic SO₂ gas. acs.orgscispace.com These surrogates allow for the insertion of SO₂ into organic molecules under milder conditions to generate sulfinates. scispace.com The development of catalytic reactions that proceed in environmentally friendly solvents like water or under solvent-free conditions is also a critical goal. nih.gov

Synthetic StrategyTraditional MethodGreen/Sustainable AlternativeKey Advantages
Precursor Sulfonyl ChloridesAryl Halides, Boronic AcidsBroader substrate scope, avoids pre-functionalization
Reagents Stoichiometric reductants (e.g., Zinc)Catalytic systems (e.g., Copper, Iron), SO₂ Surrogates (e.g., DABSO)Reduced waste, milder conditions, improved safety
Solvents Volatile organic compoundsWater, ionic liquids, solvent-free conditionsReduced environmental impact

Exploration of Novel Catalytic Systems and Unprecedented Reactivity

The exploration of novel catalytic systems is unlocking new reaction pathways and expanding the synthetic utility of sulfinates. Transition metal catalysis, particularly with palladium and copper, has been instrumental in this regard. scispace.comconcordia.ca These catalysts enable a variety of cross-coupling reactions where sulfinates act as versatile coupling partners. nih.govrsc.org

Recent advances have focused on copper-catalyzed reactions that allow for the synthesis of sulfones and other sulfur-containing compounds under mild, base-free conditions. acs.orgscispace.com For instance, copper(I) catalysts can facilitate the synthesis of sulfinates from aryl boronic acids and a sulfur dioxide surrogate. scispace.com Furthermore, palladium-catalyzed desulfinative coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org Researchers are also investigating photoredox catalysis to generate sulfonyl radicals from sulfinates under visible light, enabling novel C-H functionalization and sulfonylation reactions that were previously challenging. semanticscholar.org This approach offers a highly efficient and selective means of introducing sulfonyl groups into complex molecules. semanticscholar.org

Synthesis of Highly Functionalized and Structurally Complex Sulfinate Derivatives

The demand for novel therapeutic agents and advanced materials is driving the synthesis of increasingly complex and highly functionalized sulfinate derivatives. Sulfonamides, sulfones, and other sulfinate-derived motifs are prevalent in pharmaceuticals. scispace.com Therefore, developing methods to incorporate the sulfinate group into complex molecular architectures is a key research area.

One promising strategy is the late-stage functionalization of complex molecules using sulfinate reagents. This allows for the direct installation of a sulfonyl group onto a drug candidate or natural product scaffold, rapidly generating analogs for structure-activity relationship studies. Decatungstate-catalyzed C(sp³)–H sulfinylation is a powerful example, enabling the direct conversion of aliphatic C-H bonds to sulfinic acids, which can then be diversified into a range of other functional groups. acs.org The development of enantioselective methods for the synthesis of chiral sulfinates and their derivatives is another critical frontier, as stereochemistry plays a vital role in biological activity. nih.govnih.gov

MethodologyDescriptionApplication
Late-Stage Functionalization Introduction of a sulfinate/sulfonyl group into a complex molecule in a late step of the synthesis.Rapid generation of analogs of bioactive molecules for medicinal chemistry.
Photocatalytic C-H Sulfonylation Use of light and a photocatalyst to generate sulfonyl radicals from sulfinates for C-H bond functionalization.Access to complex organosulfur compounds via direct and selective pathways.
Asymmetric Synthesis Catalytic methods to produce enantioenriched sulfinate derivatives.Synthesis of chiral drugs and materials where stereochemistry is crucial.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of sulfinates and their derivatives. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and greater scalability. acs.orgresearchgate.net

For the synthesis of sulfinates, particularly those involving unstable intermediates like organolithiums, flow reactors provide a safe and efficient environment, allowing for reactions that are difficult to control in batch mode. acs.org This technology enables the on-demand synthesis of sulfinate salts, which can be used immediately in subsequent reactions. acs.org Furthermore, automated platforms can be used to rapidly screen reaction conditions and synthesize libraries of sulfinate derivatives, such as sulfonamides. vapourtec.comscite.aibeilstein-journals.org This high-throughput approach accelerates the discovery of new compounds with desired properties for pharmaceutical and materials science applications. researchgate.net

Expanding the Scope of Diversity-Oriented Synthesis Using Sulfinate Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. mdpi.comnih.gov Sulfinate-derived scaffolds are becoming increasingly valuable in DOS due to their synthetic versatility and prevalence in bioactive compounds. nih.govscilit.com

By employing a "branching-folding" strategy, common precursors can be transformed into a wide range of distinct molecular scaffolds. nih.govscilit.com Sulfinates can be used as key building blocks in these pathways to introduce skeletal diversity. For example, reactions involving sulfinates can lead to the formation of various heterocyclic systems and complex polycyclic structures. nih.govmskcc.org The ability to generate large libraries of compounds based on sulfinate scaffolds provides a powerful tool for exploring new areas of chemical space and identifying novel small-molecule probes and drug candidates. mdpi.com

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